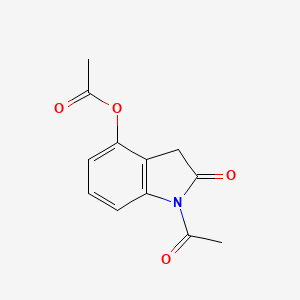

(1-acetyl-2-oxo-3H-indol-4-yl) acetate

概要

説明

Acetic acid 1-acetyl-2-oxo-2,3-dihydro-1H-indol-4-yl ester is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-acetyl-2-oxo-3H-indol-4-yl) acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a catalyst, with hypophosphorous acid and triethylamine in 1-propanol under reflux conditions . This method yields the desired indole derivative in moderate yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

化学反応の分析

Types of Reactions

Acetic acid 1-acetyl-2-oxo-2,3-dihydro-1H-indol-4-yl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acid derivatives, while reduction can produce alcohols or amines.

科学的研究の応用

Antitumor Activity

One of the most notable applications of (1-acetyl-2-oxo-3H-indol-4-yl) acetate is its antitumor activity . Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various human tumor cell lines, including colon, lung, and gastric carcinomas.

Case Studies

- Study on Cytotoxicity : In a study published in a patent document, the compound was tested against four human tumor cell lines: HT 29 (colon carcinoma), PC 3 (prostate carcinoma), H 460M (lung carcinoma), and MKN-45 (gastric carcinoma). The results demonstrated that these compounds showed marked antitumor activity, particularly against solid tumors .

- Dosage and Administration : The compounds can be administered in doses ranging from 0.01 mg to 1 g/kg body weight daily. A preferred regimen is about 1 mg to 500 mg/kg body weight daily . This flexibility in dosage allows for tailored therapeutic strategies depending on patient needs.

Pharmacological Potential Beyond Oncology

In addition to its antitumor properties, this compound is being explored for other pharmacological applications:

Lipid Lowering Agents

Recent research has indicated that indole derivatives can serve as promising leads for developing lipid-lowering agents. The structural characteristics of these compounds allow them to interact with biological pathways involved in lipid metabolism .

Data Table: Summary of Research Findings

| Study Reference | Compound Tested | Cancer Type | Key Findings | Administration |

|---|---|---|---|---|

| Patent US20030158153A1 | This compound | Colon, Lung | Significant cytotoxicity against solid tumors | 0.01 mg - 1 g/kg daily |

| ResearchGate Publication | Indole derivatives | Various Tumors | Potential as lipid-lowering agents | Varies based on study |

作用機序

The mechanism of action of (1-acetyl-2-oxo-3H-indol-4-yl) acetate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar structural features.

Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.

Indole-3-carboxaldehyde: Known for its use in organic synthesis and biological studies.

Uniqueness

Acetic acid 1-acetyl-2-oxo-2,3-dihydro-1H-indol-4-yl ester is unique due to its specific ester functional group and acetyl substitution, which confer distinct chemical and biological properties

特性

CAS番号 |

87234-75-1 |

|---|---|

分子式 |

C12H11NO4 |

分子量 |

233.22 g/mol |

IUPAC名 |

(1-acetyl-2-oxo-3H-indol-4-yl) acetate |

InChI |

InChI=1S/C12H11NO4/c1-7(14)13-10-4-3-5-11(17-8(2)15)9(10)6-12(13)16/h3-5H,6H2,1-2H3 |

InChIキー |

UZGAUBROKVHOFS-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1C(=O)CC2=C1C=CC=C2OC(=O)C |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。